5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester
CAS No.: 139183-98-5
Cat. No.: VC21271042
Molecular Formula: C9H12N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139183-98-5 |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid |
| Standard InChI | InChI=1S/C8H10N2O2/c11-8(12)6-1-2-7-9-3-4-10(7)5-6/h3-4,6H,1-2,5H2,(H,11,12) |
| Standard InChI Key | CGQWLRYEFCJWMN-UHFFFAOYSA-N |
| SMILES | C1CC2=NC=CN2CC1C(=O)O |
| Canonical SMILES | C1CC2=NC=CN2CC1C(=O)O |
Introduction
Chemical Identity and Basic Properties
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is identified by the CAS number 139183-98-5 and has the molecular formula C₉H₁₂N₂O₂, corresponding to a molecular weight of 180.2 g/mol . This compound belongs to the class of heterocyclic compounds featuring a fused bicyclic system with an imidazole ring connected to a partially hydrogenated pyridine ring. The methyl ester functionality provides a reactive site for further chemical modifications, making this compound valuable in synthetic organic chemistry.
Nomenclature and Synonyms
The compound is known by several synonyms in the scientific literature:
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Methyl imidazo[1,2-a]piperidine-6-carboxylate
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Methyl 5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylate
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5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid
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Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate
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Imidazo[1,2-a]pyridine-6-carboxylic acid, 5,6,7,8-tetrahydro-, methyl ester
The variety of names reflects the different naming conventions used in chemical databases and scientific publications, with the IUPAC name being the most systematic approach to identifying this structure.
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that are important for its handling, storage, and application in chemical reactions. These properties have been determined through both experimental measurements and computational predictions.
The relatively high boiling point indicates strong intermolecular forces, typical for compounds with polar functional groups such as esters. The moderate pKa value suggests that the compound has weak basic properties, likely associated with the nitrogen atoms in the imidazole ring.
Synthesis Methods
The synthesis of 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester involves selective reduction of the corresponding aromatic precursor, preserving the essential functionality of the molecule. The literature describes several approaches to obtaining this compound with high purity.
Catalytic Hydrogenation Method
One of the most documented methods for synthesizing this compound involves the catalytic hydrogenation of methyl imidazo[1,2-a]pyridine-6-carboxylate. The reaction proceeds through the selective reduction of the pyridine ring while preserving the imidazole ring and the ester functionality .
The reaction conditions are as follows:
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Reagent: Methyl imidazo[1,2-a]pyridine-6-carboxylate (0.26 g)
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Catalyst: 5% palladium on carbon (0.052 g)
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Solvent: Acetic acid (10 ml)
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Pressure: 30 psi (approximately 1551.49 Torr)
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Temperature: 50°C
The work-up procedure involves:
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Filtration to remove the solid catalyst
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Concentration of the filtrate
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Dissolving the residue in ethyl acetate
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Washing with saturated sodium bicarbonate and brine
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Drying over MgSO₄
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Filtration and concentration
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Purification by flash column chromatography using 10-100% ethyl acetate in hexanes
This method is documented in US patent 10213433, indicating its industrial relevance and practicality for large-scale synthesis.
Alternative Synthetic Approaches
Additional synthetic pathways for related imidazo-fused heterocyclic compounds have been described in the literature. These approaches can potentially be adapted for the synthesis of 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester:
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Hydrogenation approaches using different catalysts such as platinum (IV) oxide at pressures ranging from atmospheric pressure to 50 psi, in solvents like methanol or ethanol at temperatures from room temperature to 50°C .
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Construction of the imidazo[1,2-a]pyridine framework through cyclization reactions involving iminium ions, which has been reported for the synthesis of related 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring systems .
These alternative approaches demonstrate the versatility of synthetic methods available for accessing this class of compounds and may offer advantages in terms of yield, selectivity, or starting material availability.
Applications and Research Significance
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester has significant value in medicinal chemistry and pharmaceutical research due to its structural features that make it suitable for various applications.
Pharmaceutical Applications
The compound serves as an important intermediate in the synthesis of bioactive molecules, particularly those targeting specific receptor systems. The partially hydrogenated imidazopyridine scaffold provides a rigid framework that can confer favorable pharmacokinetic properties to drug candidates.
Specific applications include:
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Building block for P2X7 receptor modulators: The compound's structure is related to fused bicyclic derivatives that modulate P2X7 receptor function, which has implications for inflammatory and pain conditions .
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Potential precursor in the development of farnesyltransferase inhibitors: Related tetrahydroimidazo-fused heterocycles have been used to produce conformationally restricted farnesyltransferase inhibitor analogues with improved metabolic stability in vivo .
Synthetic Versatility
The compound features several reactive sites that make it valuable for further synthetic transformations:
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The methyl ester group can undergo various transformations including hydrolysis, transesterification, amidation, and reduction.
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The nitrogen atoms in the imidazole ring can participate in coordination chemistry, alkylation reactions, and other nucleophilic processes.
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The partially reduced pyridine ring provides a scaffold for stereoselective functionalization at various positions.
These characteristics make 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester a versatile building block in the synthesis of complex molecular architectures with potential biological activity.
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